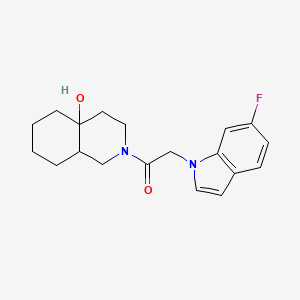![molecular formula C20H17BrN4O3 B11142308 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11142308.png)
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex compound with an intriguing structure. Let’s break it down:
Indole Derivative: The compound contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs.
Functional Groups: It features a bromine-substituted indole ring, a furan ring, and a pyridazinone ring.
Biological Interest: Researchers have been drawn to its potential therapeutic applications, including cancer treatment, antimicrobial activity, and more.
Preparation Methods
The synthetic routes for N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide involve several steps. Unfortunately, specific methods for this exact compound are scarce in the literature. we can draw insights from related reactions:
Chemical Reactions Analysis
The compound may undergo various reactions:
Oxidation/Reduction: Depending on the functional groups, it could participate in redox processes.
Substitution: The bromine atom could be replaced by other nucleophiles.
Common Reagents: Reagents like hydrazine, bromine, and furan derivatives may be involved.
Major Products: These would depend on the specific reaction conditions.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide could find applications in:
Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.
Chemistry: Explore its reactivity and use as a building block for other molecules.
Industry: Assess its feasibility for drug development or other industrial processes.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, we can explore related indole derivatives and highlight its unique features.
Properties
Molecular Formula |
C20H17BrN4O3 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H17BrN4O3/c21-15-3-5-17-14(12-15)7-9-24(17)10-8-22-19(26)13-25-20(27)6-4-16(23-25)18-2-1-11-28-18/h1-7,9,11-12H,8,10,13H2,(H,22,26) |
InChI Key |
CYPSLEGTRZNAHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11142238.png)
![{(5Z)-4-oxo-5-[(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11142240.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidino][1-(2-methoxyethyl)-1H-indol-6-yl]methanone](/img/structure/B11142258.png)
![(2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B11142262.png)

![(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B11142269.png)
![7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11142275.png)

![N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11142289.png)
![N-(4-methoxyphenyl)-2-{1-[2-(4-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11142300.png)

![N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine](/img/structure/B11142318.png)
![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11142322.png)
![(5E)-2-(4-benzylpiperidin-1-yl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11142329.png)
